(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolin-2(1H)-ones. These compounds are known for their diverse biological activities and chemical properties, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolin-2(1H)-one core and subsequent functionalization. One common approach involves the use of phosphonium ylides as alkylating reagents under base-promoted conditions . Another method involves the electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly at the C3 position, are common and can involve reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, aryl halides, phosphonium ylides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups at the C3 position .
Scientific Research Applications
(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Apoptosis, cell cycle regulation, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Benzimidazole Derivatives: These compounds also have significant biological activities and are used in various therapeutic applications.
Uniqueness
(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3E)-6-ethoxy-9,11,11-trimethyl-3-phenacylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H23NO3/c1-5-28-17-11-18-15(2)14-24(3,4)25-22(18)19(12-17)20(23(25)27)13-21(26)16-9-7-6-8-10-16/h6-14H,5H2,1-4H3/b20-13+ |
InChI Key |
KPYCGHLNNSKQMP-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC=CC=C4)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=CC(=O)C4=CC=CC=C4)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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